molecular formula C13H20BNO3 B1489848 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one CAS No. 1349734-00-4

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B1489848
CAS No.: 1349734-00-4
M. Wt: 249.12 g/mol
InChI Key: GARRLDCODNEYEC-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronic acid derivative with a pyridin-2(1H)-one core. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the choice of solvents and catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms.

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in chemical reactions. It is particularly valuable in:

  • Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the synthesis of pharmaceuticals and drug discovery.

  • Industry: Applied in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved are typically those associated with the formation of biaryl compounds and other complex organic structures.

Comparison with Similar Compounds

  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Another boronic acid derivative used in similar cross-coupling reactions.

  • 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A related compound with applications in organic synthesis.

Uniqueness: 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is unique due to its specific structure and reactivity profile, which makes it particularly useful in certain types of cross-coupling reactions that other similar compounds may not be as effective in.

Properties

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-6-15-9-10(7-8-11(15)16)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARRLDCODNEYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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